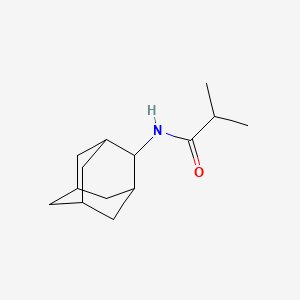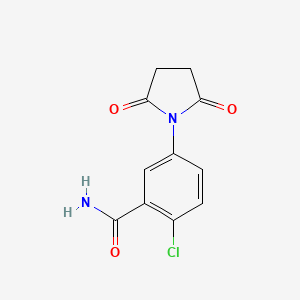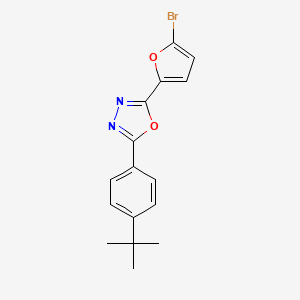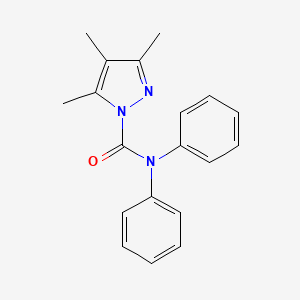
1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine, also known as 2-FMA, is a synthetic compound belonging to the class of amphetamines. It is a research chemical that has gained popularity among scientists due to its potential use in scientific research.
作用機序
The exact mechanism of action for 1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitters leads to enhanced cognitive function, improved mood, and increased alertness.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to decreased appetite, increased energy, and improved focus and concentration. However, the long-term effects of this compound on the body are not fully understood.
実験室実験の利点と制限
One of the main advantages of 1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine is its potential use in scientific research. It is a relatively stable compound that can be easily synthesized and purified. However, its use in lab experiments is limited due to its potential for abuse and lack of information on its long-term effects.
将来の方向性
There are several future directions for the study of 1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine. One area of interest is its potential use in treating ADHD and narcolepsy. There is also a need for further research on its long-term effects on the body and its potential for abuse. Additionally, this compound could be studied for its potential use in treating other neurological disorders, such as depression and anxiety.
Conclusion
In conclusion, this compound is a synthetic compound that has gained popularity among scientists due to its potential use in scientific research. Its synthesis method is relatively straightforward, and it has been studied for its potential use in treating ADHD and narcolepsy. However, its long-term effects on the body are not fully understood, and its use in lab experiments is limited due to its potential for abuse. Further research is needed to fully understand the potential benefits and limitations of this compound.
合成法
The synthesis method for 1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine involves the reaction of 2-methylbenzoyl chloride with 1-(2-fluorophenyl)piperazine in the presence of a base. The resulting product is then purified using various techniques, including recrystallization and column chromatography. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
科学的研究の応用
1-(2-fluorophenyl)-4-(2-methylbenzoyl)piperazine has been used in various scientific research studies, including neurochemistry, pharmacology, and toxicology. It is often used as a reference standard for analytical testing and calibration. This compound has also been studied for its potential use in treating attention-deficit/hyperactivity disorder (ADHD) and narcolepsy.
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-14-6-2-3-7-15(14)18(22)21-12-10-20(11-13-21)17-9-5-4-8-16(17)19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNOYJKYJQCXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)

![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)


![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)


![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)

![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
